Methyl 2-amino-6-chloro-3-methoxybenzoate
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Overview
Description
Methyl 2-amino-6-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chloro group at the 6-position, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-6-chloro-3-methoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
Methyl 2-amino-6-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-chloro-3-methoxybenzoate largely depends on its interaction with biological targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
- Methyl 2-amino-3-methoxybenzoate
- Methyl 6-amino-2-chloro-3-methoxybenzoate
- Methyl 2-amino-4,5-dimethylbenzoate
Comparison: Methyl 2-amino-6-chloro-3-methoxybenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with biological targets. For instance, the presence of the chloro group at the 6-position can enhance its electrophilic character, making it more reactive in substitution reactions compared to its analogs .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 2-amino-6-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
ZKBUBWRBUIYAFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)OC)N |
Origin of Product |
United States |
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